BenchChemオンラインストアへようこそ!

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Lipophilicity Polar surface area Drug-likeness

Procure 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol as Macitentan Impurity 25 for regulatory-compliant analytical method validation. Its bifunctional C5-bromo and C2-oxyethan-1-ol design enables convergent synthesis of macitentan and aprocitentan per US 9,676,731 B2, and serves as a heterobifunctional PROTAC linker precursor. The ≥98% HPLC purity ensures accurate spiking studies, relative response factor determination, and system suitability testing. Unlike generic pyrimidine analogs, this CAS-defined standard meets ICH Q3A(R2) qualification thresholds for ANDA/DMF filings.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1246922-88-2
Cat. No. B11884173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol
CAS1246922-88-2
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)OCCO)Br
InChIInChI=1S/C6H7BrN2O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2H2
InChIKeyIZOVVFPEDIYGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (CAS 1246922-88-2): A Defined Synthetic Intermediate and Pharmaceutical Reference Standard


2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (CAS 1246922-88-2) is a bifunctional pyrimidine derivative featuring a C5-bromo substituent and a C2-oxyethan-1-ol ether linkage [1]. With a molecular formula of C6H7BrN2O2 and a molecular weight of 219.04 g/mol, this heterocyclic building block serves as both a versatile synthetic intermediate for constructing complex pyrimidine-containing molecules and a fully characterized pharmaceutical reference standard—specifically identified as Macitentan Impurity 25 (also designated Impurity J)—compliant with regulatory guidelines for analytical method validation .

Why 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol Cannot Be Replaced by Other 5-Bromopyrimidine Analogs in Synthetic and Analytical Workflows


Direct substitution of 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol with other 5-bromopyrimidine derivatives introduces quantifiable divergence in key physicochemical properties, synthetic accessibility, and regulatory compliance. The C2-oxyethan-1-ol side chain imparts a specific XLogP3 of 0.5 and a topological polar surface area of 55.2 Ų [1], which critically differ from analogs lacking this hydroxyethyl ether linkage. For instance, 5-bromo-2-chloropyrimidine serves as a key electrophile in macitentan synthesis [2], but its hydrolytically labile C2-Cl bond and distinct reactivity profile preclude its use as a direct surrogate in reactions requiring a hydroxyl-terminated linker. Furthermore, the compound's established identity as Macitentan Impurity 25 [3] mandates procurement of this specific CAS-defined material for analytical method development and validation; structurally similar but non-identical analogs cannot serve as qualified reference standards for regulatory submissions.

Quantitative Differentiation Evidence for 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol (CAS 1246922-88-2) Versus Comparable Analogs


Physicochemical Property Differentiation: XLogP3 of 0.5 and TPSA of 55.2 Ų Distinguish This Compound from Related 5-Bromopyrimidine Ethers

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol exhibits a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 55.2 Ų [1]. This lipophilicity-hydrophilicity balance places the compound near the center of the optimal oral bioavailability space and contrasts with related 5-bromopyrimidine derivatives such as (5-bromopyrimidin-2-yl)methanol, which lacks the flexible ethylene glycol linker, and ethyl 2-(5-bromopyrimidin-2-yl)acetate, which has a calculated TPSA of 65.2 Ų (ester carbonyl contribution) .

Lipophilicity Polar surface area Drug-likeness Macitentan intermediate

Synthetic Accessibility: Nucleophilic Displacement of 5-Bromo-2-chloropyrimidine with Ethylene Glycol Affords 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol Under Mild Conditions

A general method for synthesizing 5-bromo-2-substituted-oxo-pyrimidines involves nucleophilic substitution of 5-bromo-2-chloropyrimidine with alcohols or phenols [1]. For 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol specifically, reaction of 5-bromo-2-chloropyrimidine with ethylene glycol in the presence of a base (e.g., KOt-Bu) in toluene at 10–25 °C over ~1.5 hours yields the target ether . In contrast, synthesis of 5-bromo-2-substituted pyrimidines via alternative routes—such as condensation of 2-bromomalonaldehyde with amidines [2]—requires more forcing conditions and is less amenable to introduction of hydroxyl-terminated side chains.

Nucleophilic substitution Pyrimidine etherification Macitentan synthesis Building block

Analytical Reference Standard Purity: Commercial Availability at ≥95% and 98% HPLC Purity Enables Reliable Impurity Profiling and Method Validation

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is commercially offered as a reference standard with purity specifications of 95%+ and 98% by HPLC . This level of purity is essential for its use as Macitentan Impurity 25, where related substances detected during macitentan process development appear at levels of 0.20–0.50% in crude material [1]. In contrast, generic 5-bromopyrimidine building blocks are often supplied at lower purity (e.g., 90–95% technical grade) without the rigorous characterization required for regulatory analytical use.

Impurity standard HPLC Method validation Macitentan

Functional Group Orthogonality: C5-Bromo and C2-Oxyethan-1-ol Provide Two Distinct Reactive Handles for Divergent Elaboration

The compound presents two orthogonal reactive sites: (i) the C5-bromo substituent, which participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.), and (ii) the primary alcohol of the C2-oxyethan-1-ol side chain, which can be activated for nucleophilic substitution or esterified. This bifunctionality enables sequential derivatization without protecting group interconversion. In comparison, (5-bromopyrimidin-2-yl)methanol offers only the hydroxymethyl handle, while 5-bromo-2-chloropyrimidine [1] offers C2-Cl and C5-Br but requires careful control of nucleophilic substitution order due to competing reactivity.

Bifunctional building block Orthogonal reactivity PROTAC linker Sequential derivatization

Optimal Application Scenarios for 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol in Pharmaceutical R&D and Analytical Quality Control


Analytical Reference Standard for Macitentan Impurity Profiling and HPLC Method Validation

Procure 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol as Macitentan Impurity 25 when establishing impurity control strategies for macitentan drug substance and drug product. The compound's ≥95–98% HPLC purity enables its use as a certified reference standard for spiking studies, relative response factor determination, and system suitability testing in validated HPLC-UV or LC-MS methods. Regulatory submissions for ANDA or DMF filings require impurity standards of this quality; generic pyrimidine analogs do not meet pharmacopoeial or ICH Q3A(R2) qualification thresholds.

Synthetic Intermediate in Convergent Macitentan and Aprocitentan Manufacturing Routes

Utilize this building block in the convergent synthesis of macitentan and aprocitentan, where the C2-oxyethan-1-ol side chain is directly incorporated into the final drug scaffold via etherification of the pyrimidine core . The compound's established role as a key intermediate in US Patent 9,676,731 B2 [1] provides a validated synthetic pathway with defined reaction parameters, reducing route-scouting time compared to de novo design of alternative linkers.

Bifunctional Building Block for PROTAC Linker Optimization and Targeted Protein Degradation Research

Employ 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol as a heterobifunctional linker precursor in PROTAC (Proteolysis Targeting Chimera) design. The C5-bromo substituent enables Suzuki-Miyaura coupling to install an E3 ligase-binding warhead, while the primary alcohol serves as an attachment point for a PEGylated linker or direct conjugation to a target protein ligand [2]. The compound's XLogP3 of 0.5 [3] and TPSA of 55.2 Ų [3] fall within favorable ranges for maintaining oral bioavailability in PROTAC candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.